2-fluoro-6-(1H-imidazol-1-yl)pyridine
Overview
Description
2-fluoro-6-(1H-imidazol-1-yl)pyridine is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Synthesis Analysis
Imidazole was first synthesized from glyoxal and ammonia . In a specific synthesis process, a solution of NaOH was added dropwise to a mixture of 4-(1H-imidazol-1-yl)benzaldehyde and a corresponding substituted acetophenone in methanol, with continuous stirring at ambient temperature .Molecular Structure Analysis
The molecular formula of 2-fluoro-6-(1H-imidazol-1-yl)pyridine is C8H6FN3, and it has a molecular weight of 163.15 . The InChI code is 1S/C8H6FN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H .Physical And Chemical Properties Analysis
2-fluoro-6-(1H-imidazol-1-yl)pyridine is a powder that is stored at room temperature .Scientific Research Applications
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Pharmaceutical Applications
- Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
- Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
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Fluorescent Applications
- A new series of methoxy and hydroxyl group substituted triphenylamine (TPA)-imidazole fluorescent molecules have been synthesized .
- These molecules exhibited strong solution fluorescence and molecular structure and conformation controlled fluorescence photoswitching, solid state fluorescence and halochromism .
- Methoxy substituted molecules displayed strong fluorescence both in solution and solid state . Solid state structural studies revealed strong intramolecular H-bonding in the crystal lattice .
- Interestingly, highly twisted structure showed rare light induced reversible fluorescence switching in CHCl3 . The observation of isobestic point in time dependent fluorescence photoswitching studies indicated structural isomer conversion .
- Further, acid sensitive imidazole nitrogen has been made use to demonstrate solid state fluorescence switching via halochromism .
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Antimicrobial Applications
- Imidazole derivatives show different biological activities such as antibacterial and antimycobacterial .
- For instance, Nandha et al. synthesized 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole and evaluated it for anti-tubercular activity against Mycobacterium tuberculosis strain by MABA assay using Isoniazid as a reference drug .
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Antitumor Applications
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Antidiabetic Applications
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Positron Emission Tomography (PET) Tracer
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Anti-inflammatory Applications
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Antioxidant Applications
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Antipyretic Applications
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Anti-amoebic Applications
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Antihelmintic Applications
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Antifungal and Ulcerogenic Applications
properties
IUPAC Name |
2-fluoro-6-imidazol-1-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUCELIDCKBNDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-6-(1H-imidazol-1-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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